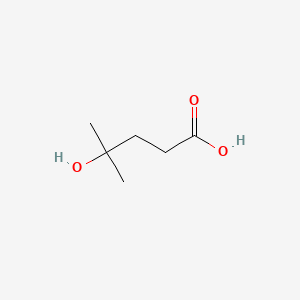

4-Hydroxy-4-methylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,9)4-3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUMPXLDAZULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Record name | 4-Hydroxy-4-methylpentanoic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-Hydroxy-4-methylpentanoic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633867 | |

| Record name | 4-Hydroxy-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23327-19-7 | |

| Record name | 4-Hydroxy-4-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23327-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-4-methylpentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023327197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-4-METHYLPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBT229QVC5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"4-Hydroxy-4-methylpentanoic acid" discovery and synthesis

An In-depth Technical Guide to the Discovery and Synthesis of 4-Hydroxy-4-methylpentanoic Acid

Introduction

This compound, also identified by the research code UMB68, is a carboxylic acid and tertiary alcohol.[1][2] Structurally similar to the endogenous neurotransmitter γ-hydroxybutyric acid (GHB), this synthetic molecule has emerged as a critical tool in neuropharmacology.[1][3] Its significance lies in its ability to selectively bind to the GHB receptor without significantly interacting with GABA receptors.[1][2] This specificity allows researchers to deconstruct the complex pharmacology of the GHB system, isolating the effects mediated by the GHB receptor from the broader, often confounding, effects of GABA receptor activation.[2][3] This guide provides a comprehensive overview of the compound's origins and detailed methodologies for its chemical synthesis, aimed at researchers and professionals in drug development and the chemical sciences.

Part I: Discovery and Pharmacological Context

The "discovery" of this compound is not a tale of isolation from a natural source but rather one of rational chemical design and synthesis for a specific scientific purpose. Its genesis is intrinsically linked to the study of γ-hydroxybutyric acid (GHB), a compound with a complex profile as a neurotransmitter, a therapeutic agent, and a drug of abuse.[3]

Researchers sought to understand the distinct roles of the two primary receptors that GHB interacts with: the high-affinity GHB receptor and the low-affinity GABAB receptor. To isolate and study the effects of the GHB receptor in the absence of GABAergic activity, a selective ligand was required. This compound (UMB68) was synthesized to meet this need.[1][2] The addition of two methyl groups at the 4-position sterically hinders the molecule from binding effectively to the GABAB receptor, while preserving its affinity for the specific GHB receptor. This makes it an invaluable pharmacological tool for elucidating the physiological functions of the GHB receptor system.[1][2]

Part II: Synthetic Methodologies

The synthesis of this compound can be accomplished through several classic and modern organic chemistry reactions. The core challenge lies in constructing the carbon skeleton with the characteristic tertiary alcohol adjacent to a three-carbon chain terminating in a carboxylic acid. This section details the most prominent and reliable synthetic routes.

Method 1: Synthesis via the Reformatsky Reaction

The Reformatsky reaction is a cornerstone of organic synthesis for the formation of β-hydroxy esters.[4][5] It utilizes an organozinc reagent, often called a Reformatsky enolate, which is generated in situ from an α-halo ester and zinc metal.[6][7] A key advantage of this method is the moderate reactivity of the zinc enolate, which selectively adds to aldehydes and ketones without reacting with the ester functional group, a common side reaction with more reactive organometallics like Grignard reagents.[6][8]

Causality of Experimental Choices:

-

Reactants: The synthesis targets a γ-hydroxy acid. By using acetone as the ketone and an ester of bromoacetic acid (e.g., ethyl bromoacetate), the resulting product after hydrolysis is the desired this compound.

-

Zinc: Zinc metal is crucial for the oxidative addition into the carbon-halogen bond of the α-halo ester, forming the organozinc intermediate.[6][7] Often, activated zinc (e.g., zinc dust or a Zn-Cu couple) is used to ensure a clean and efficient reaction initiation.[5]

-

Solvent: Anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) are used to stabilize the organozinc reagent and prevent its premature protonation by water or other protic sources.[5]

Reaction Workflow Diagram:

Caption: Workflow for the Reformatsky synthesis of this compound.

Experimental Protocol:

-

Activation of Zinc: A flask under an inert atmosphere (N2 or Ar) is charged with zinc dust. A small amount of iodine or 1,2-dibromoethane can be added and gently warmed to activate the zinc surface. The flask is then cooled.

-

Reaction Setup: Anhydrous diethyl ether or THF is added to the flask. A solution of acetone and ethyl bromoacetate in the same solvent is prepared.

-

Initiation and Addition: A small portion of the acetone/ester solution is added to the zinc suspension. The reaction is initiated, often indicated by a gentle reflux. The remaining solution is then added dropwise at a rate that maintains a controlled reflux.

-

Reaction Completion: After the addition is complete, the mixture is stirred, and may be gently heated, until the zinc is consumed.

-

Workup: The reaction is cooled in an ice bath and quenched by the slow addition of dilute sulfuric or hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed, dried, and concentrated.

-

Hydrolysis: The resulting crude ethyl 4-hydroxy-4-methylpentanoate is then hydrolyzed to the carboxylic acid using a standard saponification procedure (e.g., refluxing with aqueous NaOH), followed by acidification to yield the final product.

Method 2: Synthesis via Grignard Reaction

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds by the addition of a highly nucleophilic organomagnesium halide (Grignard reagent) to a carbonyl group.[9][10] For the synthesis of this compound, a logical retrosynthetic disconnection points to the reaction between a methyl Grignard reagent and a 4-keto-ester, such as ethyl levulinate (ethyl 4-oxopentanoate).

Causality of Experimental Choices:

-

Reactants: Ethyl levulinate provides the required five-carbon backbone with a carbonyl group at the 4-position, perfectly positioned for attack. Methylmagnesium bromide (or iodide) serves as the nucleophilic source of the methyl group that forms the tertiary alcohol.

-

Stoichiometry: The reaction requires at least one equivalent of the Grignard reagent to react with the ketone. In practice, a slight excess is often used to ensure complete conversion. Note that Grignard reagents can also react with esters, but this reaction is typically slower than with ketones.[11] With careful temperature control, selective addition to the ketone can be achieved.

-

Workup: A mild acidic workup is essential to protonate the intermediate alkoxide to form the hydroxyl group and to neutralize any remaining Grignard reagent.[12]

Reaction Mechanism Diagram:

Caption: Grignard reaction pathway for the synthesis of the ester precursor.

Experimental Protocol:

-

Reaction Setup: A solution of ethyl levulinate in anhydrous diethyl ether or THF is placed in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet. The flask is cooled to 0 °C or below in an ice-salt bath.

-

Grignard Addition: A solution of methylmagnesium bromide in ether is added dropwise to the stirred solution of ethyl levulinate. The temperature is carefully maintained to prevent side reactions.

-

Quenching: After the addition is complete, the reaction is stirred for a period at low temperature and then allowed to warm to room temperature. The mixture is then cooled again and quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute HCl.

-

Extraction and Purification: The layers are separated, and the aqueous phase is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ester.

-

Hydrolysis: The crude ethyl 4-hydroxy-4-methylpentanoate is saponified as described in the Reformatsky protocol to afford the target acid.

Method 3: Modern and Alternative Approaches

While organometallic routes are robust, modern synthetic chemistry offers alternative pathways, including catalytic and biocatalytic methods, that can offer improved selectivity and sustainability.

-

Catalytic Oxidation of Diols: A potential route involves the synthesis of 4-methylpentane-1,4-diol, followed by the selective oxidation of the primary alcohol to a carboxylic acid.[13] This can be achieved using various modern oxidation catalysts, such as ruthenium or palladium-based systems, under conditions that leave the tertiary alcohol untouched.[14] The primary challenge is achieving high chemoselectivity, as over-oxidation or cleavage reactions can occur.

-

Biocatalysis: The use of enzymes offers an environmentally benign route to chiral hydroxy acids.[15][16] While a specific biocatalytic route for this compound is not widely documented, the principles of biocatalysis are applicable. A hypothetical pathway could involve a microorganism or an isolated enzyme (e.g., a hydroxylase or a reductase/carboxylase system) that can perform a selective hydroxylation or a carboxylation on a suitable precursor.[16][17] Such methods are highly attractive due to their exceptional selectivity, mild reaction conditions (room temperature, aqueous media), and reduced waste generation.[18]

Part III: Data Summary and Protocols

Table 1: Comparison of Synthetic Methodologies

| Feature | Reformatsky Reaction | Grignard Reaction | Catalytic Oxidation | Biocatalysis |

| Starting Materials | Acetone, Ethyl Bromoacetate | Ethyl Levulinate, Methyl Halide | 4-Methylpentane-1,4-diol | Suitable Precursor |

| Key Reagents | Zinc Metal | Magnesium Metal | Ru/Pd Catalysts, Oxidant | Whole Cells / Isolated Enzymes |

| Reaction Type | Organozinc Addition | Organomagnesium Addition | Selective Oxidation | Enzymatic Transformation |

| Key Advantages | Good tolerance of ester group; One-pot enolate formation and addition. | High yields; Widely applicable C-C bond formation. | Potentially high selectivity; Avoids stoichiometric metal waste. | High stereoselectivity; Green and sustainable; Mild conditions. |

| Key Disadvantages | Requires activated zinc; Can be sensitive to impurities. | Highly reactive reagent; Sensitive to protic groups and moisture. | Catalyst cost and optimization; Potential for over-oxidation. | Substrate scope can be limited; Requires enzyme screening/engineering. |

Conclusion

This compound stands as a testament to the power of targeted chemical synthesis in advancing biomedical research. Its creation provided neuropharmacologists with a precise tool to explore the nuanced functions of the GHB receptor. The synthesis of this molecule is readily achievable through classic organometallic strategies, primarily the Reformatsky and Grignard reactions, which offer reliable and scalable routes. As synthetic chemistry evolves, emerging techniques in selective catalysis and biocatalysis present exciting future possibilities for more efficient and sustainable production of this and other valuable research compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]

- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 4. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 5. adichemistry.com [adichemistry.com]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reformatsky Reaction [organic-chemistry.org]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. leah4sci.com [leah4sci.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Biocatalysis for Biobased Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biocatalytic Synthesis of Novel Partial Esters of a Bioactive Dihydroxy 4-Methylcoumarin by Rhizopus oryzae Lipase (ROL) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hydroxy-4-methylpentanoic Acid: A Selective GHB Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-Hydroxy-4-methylpentanoic acid, a molecule of significant interest in the study of the γ-hydroxybutyrate (GHB) signaling system. We will delve into its chemical identity, physicochemical properties, synthesis, analytical methodologies, and its critical role as a selective research tool in neuropharmacology.

Core Identification and Chemical Properties

This compound is a tertiary alcohol and a structural analog of the neurotransmitter and drug, GHB.[1] It is most commonly identified in scientific literature by the abbreviation UMB68 .

IUPAC Name and CAS Number

Molecular Structure and Physicochemical Data

The molecular structure of this compound features a pentanoic acid backbone with a hydroxyl group and a methyl group both attached to the fourth carbon atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H12O3 | [2][3] |

| Molar Mass | 132.16 g/mol | |

| Boiling Point | 270.767 °C at 760 mmHg | [2] |

| Density | 1.104 g/cm³ | [2] |

| Flash Point | 131.804 °C | [2] |

| Vapor Pressure | 0.001 mmHg at 25°C | [2] |

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature. However, its synthesis can be logically approached through the hydrolysis of its corresponding lactone, γ,γ-dimethyl-γ-butyrolactone (4,4-dimethyl-dihydrofuran-2(3H)-one). This method is a common strategy for the preparation of γ-hydroxy acids.

Conceptual Synthesis Workflow

The proposed synthesis involves a two-step process: the formation of the lactone followed by its hydrolysis.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on the principles of lactone hydrolysis and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of γ,γ-dimethyl-γ-butyrolactone (Precursor)

The synthesis of the precursor lactone can be achieved through various organic synthesis routes. One plausible method involves the reaction of a suitable enolate, such as that derived from methyl acetoacetate, with a methylating agent, followed by reduction and subsequent lactonization.

Step 2: Hydrolysis of γ,γ-dimethyl-γ-butyrolactone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve γ,γ-dimethyl-γ-butyrolactone in an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Hydrolysis: Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of the lactone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Acidification: After cooling the reaction mixture to room temperature, carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This step protonates the carboxylate to form the desired carboxylic acid.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography.

Pharmacology: A Selective GHB Receptor Ligand

The primary significance of this compound in research lies in its selective binding to the high-affinity GHB receptor.[1] Unlike GHB, which also acts as a weak agonist at the GABAB receptor, UMB68 shows no significant affinity for GABAB receptors.[1] This selectivity makes it an invaluable tool for isolating and studying the specific physiological roles of the GHB receptor.

Receptor Binding Profile

The affinity of UMB68 for the GHB receptor has been quantified in radioligand binding assays.

Table 2: Receptor Binding Affinity of UMB68

| Ligand | Receptor | IC50 (µM) | Assay Conditions |

| UMB68 | GHB Receptor | 38 | Displacement of [3H]NCS-382 |

| GHB | GHB Receptor | 25 | Displacement of [3H]NCS-382 |

| UMB68 | GABAB Receptor | No significant affinity |

Data sourced from Tocris Bioscience.

Signaling Pathway Implications

The selective activation of the GHB receptor by UMB68 allows for the elucidation of its downstream signaling pathways, independent of GABAB receptor-mediated effects.

Caption: Simplified signaling pathway of UMB68 at the GHB receptor.

Analytical Methods

GC-MS Analysis (Proposed Method)

Due to the presence of both a hydroxyl and a carboxylic acid group, derivatization is likely necessary to increase the volatility and thermal stability of the analyte for GC-MS analysis.

4.1.1. Derivatization

A common approach for the derivatization of such compounds is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This process converts the active hydrogens on the hydroxyl and carboxylic acid groups to trimethylsilyl ethers and esters, respectively.

4.1.2. GC-MS Protocol (Generalized)

-

Sample Preparation: Extract the analyte from the matrix of interest (e.g., plasma, brain tissue homogenate) using a suitable organic solvent.

-

Derivatization: Evaporate the solvent and react the dried extract with a silylating agent at an elevated temperature (e.g., 60-80°C).

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the derivatized analyte from other components.

-

Mass Spectrometric Detection: Employ electron ionization (EI) and monitor for characteristic fragment ions of the di-trimethylsilyl derivative of this compound.

HPLC Analysis (Proposed Method)

Reverse-phase HPLC with UV or mass spectrometric detection could also be employed.

4.2.1. HPLC Protocol (Generalized)

-

Sample Preparation: Similar to GC-MS, extract the analyte and reconstitute it in the mobile phase.

-

Chromatographic Separation: Use a C18 column with an acidic mobile phase (e.g., water and acetonitrile with a small percentage of formic or acetic acid) to achieve good peak shape and retention.

-

Detection: For UV detection, the wavelength should be optimized, although the chromophore is weak. Mass spectrometric detection (LC-MS) would provide higher sensitivity and selectivity.

Applications in Drug Development and Research

As a selective GHB receptor ligand, this compound is a valuable tool for:

-

Target Validation: Investigating the therapeutic potential of targeting the GHB receptor for various neurological and psychiatric disorders.

-

Pharmacological Profiling: Differentiating the in vivo effects mediated by the GHB receptor versus the GABAB receptor.

-

Screening Assays: Serving as a reference compound in the development of new and more potent selective GHB receptor ligands.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound (UMB68) is a key research tool for the specific interrogation of the GHB receptor system. Its selectivity over the GABAB receptor provides a unique advantage in dissecting the complex pharmacology of GHB and its analogs. While detailed, publicly available protocols for its synthesis and analysis require further development and validation, the information provided in this guide offers a solid foundation for researchers and drug development professionals working with this important compound.

References

"4-Hydroxy-4-methylpentanoic acid" molecular weight and formula

An In-Depth Technical Guide to 4-Hydroxy-4-methylpentanoic Acid (UMB68)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a critical research compound known in pharmacological circles as UMB68. Structurally similar to the neurotransmitter and drug γ-Hydroxybutyric acid (GHB), this compound possesses a unique receptor binding profile that makes it an invaluable tool for neuropharmacology.[1][2] This document details its physicochemical properties, mechanism of action, a representative synthesis protocol, and modern analytical methodologies for its characterization. The primary focus is on its application as a selective GHB receptor ligand, devoid of the confounding GABAergic activity exhibited by GHB itself, thereby enabling precise investigation of the GHB receptor system.[1][2][3]

Physicochemical and Structural Properties

This compound is a tertiary alcohol and a carboxylic acid.[1] Its core structural and chemical identifiers are essential for experimental design and regulatory documentation. The fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][4] |

| Molecular Formula | C₆H₁₂O₃ | [2][4][5][6] |

| Molecular Weight | 132.16 g/mol | [2][4][7] |

| CAS Number | 23327-19-7 | [1][2][5] |

| Synonym | UMB68 | [1][2][3] |

| Canonical SMILES | CC(C)(CCC(=O)O)O | [5] |

| InChIKey | PQJUMPXLDAZULJ-UHFFFAOYSA-N | [1][4] |

| Flash Point | 131.8 °C | [7] |

| Refractive Index | 1.462 | [7] |

| Vapor Pressure | 0.001 mmHg at 25°C | [7] |

Pharmacology and Mechanism of Action

The primary utility of this compound in research stems from its distinct pharmacological profile compared to its well-known analog, GHB. While GHB acts as an agonist at both the specific GHB receptor and, at higher concentrations, the inhibitory GABA-B receptor, UMB68 exhibits high selectivity for only the GHB receptor.[1][2][3]

Expertise & Causality: This selectivity is paramount for elucidating the true physiological roles of the GHB receptor. By using UMB68, researchers can stimulate the GHB receptor without activating the GABA-B receptor, thus decoupling the downstream effects of these two distinct pathways. This allows for the precise study of the GHB receptor's involvement in neurological processes, which has been historically complicated by GHB's dual-action nature.[1][2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]

- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 4. This compound | C6H12O3 | CID 23422947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. echemi.com [echemi.com]

"4-Hydroxy-4-methylpentanoic acid" physical and chemical properties

Introduction: A Molecule of Pharmacological Significance

4-Hydroxy-4-methylpentanoic acid, also known by its research designation UMB68, is a fascinating small molecule that holds a significant place in neuropharmacology.[1][2] Structurally, it is a tertiary alcohol and a carboxylic acid, bearing a close resemblance to the endogenous neurotransmitter and drug γ-hydroxybutyric acid (GHB).[3] This structural similarity is not coincidental; UMB68 was specifically designed and synthesized as a tool to deconstruct the complex pharmacology of GHB.[1]

Unlike GHB, which interacts with both its own specific high-affinity receptor (the GHB receptor) and, at higher concentrations, the GABAB receptor, UMB68 exhibits high selectivity for the GHB receptor.[1][2] Crucially, its tertiary alcohol structure prevents in-vivo metabolism to GABA-active compounds. This selectivity makes this compound an invaluable molecular probe for researchers, allowing for the isolated study of the GHB receptor's function in the central nervous system, absent the confounding effects of GABAB receptor activation.[1] This guide provides a comprehensive overview of its core physical and chemical properties, a detailed synthesis protocol, analytical methodologies, and its primary applications in research.

Chemical Identity and Structure

Properly identifying a compound is the foundation of all scientific inquiry. The key identifiers and structural details for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 23327-19-7 | [3][4] |

| Molecular Formula | C₆H₁₂O₃ | [1][5] |

| Molecular Weight | 132.16 g/mol | [1][5] |

| Canonical SMILES | CC(C)(CCC(=O)O)O | [1] |

| InChI Key | PQJUMPXLDAZULJ-UHFFFAOYSA-N | [1][3] |

| Common Synonyms | UMB68, 4-hydroxy-4-methyl-pentanoic acid | [1] |

The molecule's structure, featuring both a carboxyl group and a hydroxyl group on a pentanoic acid backbone, dictates its chemical behavior, including its acidity, polarity, and potential for intramolecular reactions.

Physical and Chemical Properties

The physicochemical properties of a compound govern its solubility, stability, and suitability for various experimental conditions. While extensive experimental data is not widely published, a combination of computed data and information from chemical suppliers provides a reliable profile.

| Property | Value | Source(s) |

| Appearance | Predicted to be a solid or viscous liquid at STP. | [6] |

| Boiling Point | 270.8 °C (at 760 mmHg) | [5] |

| Density | 1.104 g/cm³ | [5] |

| Flash Point | 131.8 °C | [5] |

| Refractive Index | 1.462 | [5] |

| Hydrogen Bond Donors | 2 | [1][5] |

| Hydrogen Bond Acceptors | 3 | [1][5] |

| Rotatable Bond Count | 3 | [5] |

| Topological Polar Surface Area | 57.5 Ų | [1] |

| pKa (Predicted) | ~4.5 - 5.0 (for the carboxylic acid) | |

| Solubility | Predicted to be soluble in water and polar organic solvents like ethanol, methanol, and DMSO. |

Chemical Reactivity: The Lactonization Equilibrium

A key chemical property of γ-hydroxy acids is their ability to undergo intramolecular esterification to form a stable, five-membered cyclic ester known as a γ-lactone. In the presence of an acid catalyst, this compound is in equilibrium with its corresponding lactone, dihydro-4,4-dimethyl-2(3H)-furanone . This reaction is reversible, with the equilibrium position dependent on conditions such as pH and the presence of water.

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group at the C4 position then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final lactone product.

Caption: Acid-catalyzed equilibrium between this compound and its γ-lactone.

Spectroscopic Profile (Predicted)

Experimental spectra for this compound are not publicly available. However, based on its structure and spectral data from analogous compounds, a predictive profile can be constructed. This is an essential tool for researchers to confirm the identity and purity of synthesized material.

¹H NMR (Proton NMR):

-

-COOH Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

-OH Proton: A singlet, whose chemical shift is concentration and solvent-dependent (typically 1-5 ppm).

-

Methyl Protons (-C(CH₃)₂): A sharp singlet at approximately 1.2-1.4 ppm, integrating to 6H.

-

Methylene Protons (-CH₂-CH₂-): Two distinct multiplets, likely complex due to their diastereotopic nature, appearing between 1.5 and 2.5 ppm. The methylene group adjacent to the carboxyl group (-CH₂COOH) will be further downfield than the one adjacent to the tertiary alcohol (-C(OH)CH₂-).

¹³C NMR (Carbon NMR):

-

Carboxyl Carbon (-COOH): Expected around 175-180 ppm.

-

Quaternary Carbon (-C(OH)(CH₃)₂): Expected around 70-75 ppm.

-

Methylene Carbons (-CH₂-): Two signals expected in the 30-45 ppm range.

-

Methyl Carbons (-CH₃): A single signal expected around 25-30 ppm.

FT-IR (Infrared Spectroscopy):

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.

-

O-H Stretch (Alcohol): A moderately broad band around 3300-3500 cm⁻¹. This will likely overlap with the carboxyl O-H stretch.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 132 under electron ionization (EI), which may be weak or absent.

-

Key Fragments: Expect a prominent peak corresponding to the loss of water (M-18) at m/z = 114. Another significant fragmentation would be the loss of the carboxyl group (M-45) at m/z = 87. A base peak at m/z = 59, corresponding to the stable [C(OH)(CH₃)₂]⁺ fragment, is also highly probable.

Synthesis and Analytical Protocols

The synthesis and analysis of this compound are critical for its use in research. The following protocols are based on established methods for similar molecules and provide a robust framework for laboratory work.

Synthesis Protocol: A Representative Method

The synthesis of this compound (UMB68) was first reported by Wu et al. (2003) as a key tool for GHB research.[7] The general approach involves the reaction of a Grignard reagent with a lactone precursor. The following is a detailed, representative protocol.

Principle: This synthesis uses a nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to γ-valerolactone. The Grignard reagent will attack the ester carbonyl twice, opening the ring and forming the tertiary alcohol. Subsequent acidic workup protonates the carboxylate and alkoxide to yield the final product.

Materials:

-

γ-Valerolactone

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M and 6 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add γ-valerolactone (1 equivalent) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the lactone in anhydrous diethyl ether.

-

Grignard Addition: Cool the flask to 0 °C in an ice bath. Slowly add methylmagnesium bromide solution (2.2 equivalents) from the dropping funnel to the stirred solution over 30-45 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the vigorous reaction ceases. This step neutralizes the excess Grignard reagent and protonates the intermediate salts.

-

Acidification & Extraction: Add 6 M HCl until the aqueous layer is acidic (pH ~1-2). Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Causality: Acidification ensures the product is in its neutral carboxylic acid form, which is more soluble in the organic solvent.

-

Washing: Combine the organic layers and wash sequentially with water and then saturated brine. This removes residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

References

- 1. This compound | C6H12O3 | CID 23422947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. (R)-2-hydroxy-4-methylpentanoic acid | C6H12O3 | CID 439960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 4-Hydroxy-4-methylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-hydroxy-4-methylpentanoic acid, a molecule of interest in medicinal chemistry and organic synthesis. As a tertiary alcohol and a carboxylic acid, its unique bifunctional nature presents a distinct spectroscopic signature. This document delves into the theoretical and practical aspects of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy. Predicted spectral data are presented and interpreted, supported by established principles of spectroscopic analysis. Furthermore, this guide outlines detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring reproducibility and accuracy in experimental settings. The causal relationships between molecular structure and spectral features are emphasized, providing a robust framework for researchers in the field.

Molecular Structure and Spectroscopic Overview

This compound possesses a six-carbon backbone with two key functional groups: a carboxylic acid at one terminus and a tertiary alcohol at the C4 position. This structure dictates the chemical environments of its constituent protons and carbons, giving rise to a unique and identifiable spectroscopic fingerprint.

Molecular Structure Diagram

Caption: Molecular structure of this compound with atom numbering.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH ₃ (C5 & C6) | ~1.25 | Singlet (s) | 6H |

| -CH ₂- (C3) | ~1.85 | Triplet (t) | 2H |

| -CH ₂- (C2) | ~2.45 | Triplet (t) | 2H |

| -OH (C4) | Broad singlet (br s) | 1H | |

| -COOH | ~10-13 | Broad singlet (br s) | 1H |

Note: The chemical shifts of the hydroxyl (-OH) and carboxylic acid (-COOH) protons are highly dependent on concentration, solvent, and temperature, and they often appear as broad signals due to hydrogen bonding and chemical exchange.

Interpretation of the ¹H NMR Spectrum

-

Methyl Protons (C5 & C6): The two methyl groups attached to the quaternary carbon (C4) are chemically equivalent. Therefore, they are expected to resonate as a single, sharp singlet at approximately 1.25 ppm, integrating to six protons.

-

Methylene Protons (C3): The protons on C3 are adjacent to the C2 methylene group and are expected to appear as a triplet around 1.85 ppm due to coupling with the two protons on C2.

-

Methylene Protons (C2): These protons are adjacent to the C3 methylene group and are deshielded by the neighboring carbonyl group of the carboxylic acid. Consequently, they are predicted to resonate further downfield as a triplet at approximately 2.45 ppm.

-

Tertiary Alcohol Proton (-OH): The proton of the tertiary hydroxyl group is expected to be a broad singlet. Its chemical shift can vary significantly.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a very broad singlet in the downfield region of the spectrum, often between 10 and 13 ppm.[1][2][3] This signal can be confirmed by its disappearance upon the addition of a drop of D₂O to the NMR tube due to proton-deuterium exchange.[2]

Experimental Protocol for ¹H NMR Spectroscopy

References

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Hydroxy-4-methylpentanoic Acid on GHB Receptors

A Proposed Investigatory Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-4-methylpentanoic acid, also known as UMB68, is a structural analog of the neurotransmitter and psychoactive drug γ-hydroxybutyric acid (GHB).[1][2][3] Unlike GHB, which exhibits affinity for both the native GHB receptor and the GABAB receptor, UMB68 has been reported to selectively bind to the GHB receptor without significant interaction with GABAergic receptors.[1][2] This selectivity presents a unique opportunity to deconstruct the specific pharmacology of the GHB receptor. The γ-hydroxybutyrate (GHB) receptor (GHBR) is an excitatory G protein-coupled receptor (GPCR) that binds GHB.[4] While the existence of a specific GHB receptor has been predicted for some time to explain effects of GHB not mediated by the GABAB receptor, its signaling pathways and physiological roles are still being elucidated.[4][5] This guide outlines a comprehensive, albeit hypothetical, research framework to meticulously characterize the mechanism of action of this compound at the GHB receptor. It provides detailed experimental protocols and logical workflows designed to investigate its binding affinity, functional activity, and downstream signaling consequences. This document is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential and neuropharmacology of selective GHB receptor ligands.

Introduction: The Rationale for Investigating this compound

The neuropharmacology of γ-hydroxybutyric acid (GHB) is complex, with its effects being mediated through at least two distinct receptor systems: the high-affinity GHB receptor and the lower-affinity GABAB receptor.[3][[“]][7] At pharmacological doses, many of the sedative and intoxicating effects of GHB are attributed to its action as a weak partial agonist at GABAB receptors.[[“]][8] However, GHB also binds to its own specific receptor, which is found in distinct brain regions like the hippocampus and cortex.[[“]][9] The activation of this receptor is thought to modulate dopamine release and other neuronal processes, distinct from GABAB-mediated signaling.[[“]][9]

This compound (UMB68) emerges as a critical research tool due to its reported selectivity for the GHB receptor.[1][2] By lacking significant affinity for GABA receptors, UMB68 allows for the isolated study of GHB receptor pharmacology. A thorough understanding of how this molecule interacts with and modulates the GHB receptor is paramount for several reasons:

-

Deconvoluting GHB's Actions: It can help differentiate the physiological and behavioral effects mediated by the GHB receptor versus the GABAB receptor.

-

Therapeutic Potential: Selective GHB receptor ligands could offer novel therapeutic avenues for neurological and psychiatric disorders, potentially avoiding the side effects associated with GABAB receptor modulation.[10]

-

Understanding Endogenous Systems: It can provide insights into the role of the endogenous GHB signaling system in the brain.[9]

This guide proposes a multi-tiered experimental approach to elucidate the mechanism of action of this compound, from initial receptor binding to the characterization of downstream functional responses.

Characterizing the Binding Affinity of this compound at the GHB Receptor

The foundational step in characterizing any ligand-receptor interaction is to quantify its binding affinity. Radioligand binding assays are a sensitive and quantitative method for determining the affinity of ligands for their receptors.[11][12] We will employ a competitive binding assay to determine the inhibition constant (Ki) of this compound for the GHB receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

The workflow for a competitive radioligand binding assay is a multi-step process designed to measure how effectively a test compound (this compound) competes with a known radiolabeled ligand for binding to the target receptor.

Caption: Workflow for the competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for determining the binding affinity of this compound at the GHB receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human GHB receptor.

-

Radioligand: [3H]NCS-382 (a known GHB receptor antagonist).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filter mats (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer to a final concentration of 10-20 µg of protein per well.[13]

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:[13]

-

150 µL of membrane preparation.

-

50 µL of varying concentrations of this compound (typically from 10-10 M to 10-4 M). For total binding, add 50 µL of assay buffer. For non-specific binding, add a high concentration of a known GHB receptor ligand (e.g., 10 µM unlabeled NCS-382).

-

50 µL of [3H]NCS-382 at a concentration near its Kd.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[13]

-

Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filter mats using a cell harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[13]

-

Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Data and Interpretation

The results of this assay will provide the Ki value of this compound for the GHB receptor. A lower Ki value indicates a higher binding affinity.

| Parameter | Description | Hypothetical Value |

| IC50 | The concentration of this compound that inhibits 50% of the specific binding of the radioligand. | 500 nM |

| Ki | The inhibition constant, representing the affinity of this compound for the GHB receptor. | 250 nM |

Determining the Functional Activity of this compound

Once binding affinity is established, the next crucial step is to determine the functional consequence of this binding. Does this compound act as an agonist, antagonist, or inverse agonist at the GHB receptor? The [35S]GTPγS binding assay is a functional assay that measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.[14][15][16][17]

Signaling Pathway: GPCR Activation and G Protein Cycle

The interaction of an agonist with a GPCR initiates a cascade of events leading to downstream signaling. The [35S]GTPγS binding assay directly measures a proximal event in this cascade.

Caption: The G protein activation cycle initiated by an agonist.

Detailed Protocol: [35S]GTPγS Binding Assay

This protocol is designed to assess the ability of this compound to stimulate G protein activation via the GHB receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human GHB receptor.

-

[35S]GTPγS.

-

Unlabeled GTPγS (for non-specific binding).

-

GDP.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw membranes on ice and resuspend in assay buffer to a final concentration of 5-10 µg of protein per well.

-

Assay Setup: To each well of a 96-well plate, add the following in order:[14]

-

50 µL of Assay Buffer.

-

10 µL of GDP to a final concentration of 10-30 µM.

-

20 µL of varying concentrations of this compound. For basal binding, add vehicle. For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.

-

10 µL of the membrane preparation.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation: Initiate the reaction by adding 10 µL of [35S]GTPγS to a final concentration of 0.1-0.5 nM.[14]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[14]

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filter mats and wash three times with ice-cold wash buffer.[14]

-

Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity.

-

Data Analysis:

-

Calculate the specific [35S]GTPγS binding.

-

Plot the stimulated binding as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

Expected Data and Interpretation

The results will indicate whether this compound is an agonist and will quantify its potency and efficacy.

| Parameter | Description | Hypothetical Value |

| EC50 | The concentration of this compound that produces 50% of its maximal effect. | 1 µM |

| Emax | The maximum response produced by this compound, often expressed as a percentage of a known full agonist. | 85% (relative to GHB) |

Investigating Potential Allosteric Modulation

It is also plausible that this compound does not act as a direct agonist but rather as an allosteric modulator. Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds) and enhance the response to the endogenous ligand.[18][19][20] They often have little or no intrinsic activity on their own.[19][20]

To investigate this, the [35S]GTPγS binding assay can be adapted. This compound would be tested in the presence of a sub-maximal concentration of GHB. A leftward shift in the GHB concentration-response curve in the presence of this compound would indicate positive allosteric modulation.

Concluding Remarks and Future Directions

This technical guide provides a robust, albeit theoretical, framework for the initial characterization of the mechanism of action of this compound at the GHB receptor. The proposed experiments, from binding affinity determination to functional activity assessment, are designed to provide a clear and quantitative understanding of this ligand-receptor interaction.

Positive findings from these in vitro studies would warrant further investigation into the downstream signaling pathways (e.g., adenylyl cyclase inhibition, calcium mobilization) and ultimately, in vivo studies to correlate these molecular mechanisms with physiological and behavioral outcomes. The selective nature of this compound makes it an invaluable tool for dissecting the complexities of the GHB system and for the potential development of novel therapeutics targeting the GHB receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]

- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 4. GHB receptor - Wikipedia [en.wikipedia.org]

- 5. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. karger.com [karger.com]

- 8. ghb receptor mechanisms: Topics by Science.gov [science.gov]

- 9. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 11. multispaninc.com [multispaninc.com]

- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Allosteric modulators of GABA(B) receptors: mechanism of action and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Hydroxy-4-methylpentanoic Acid (UMB68): A Selective Probe for the GHB Receptor

Authored for Drug Development Professionals, Pharmacologists, and Medicinal Chemists

Abstract

Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter with a complex pharmacological profile, acting as an agonist at both the specific GHB receptor and, with lower affinity, the GABAB receptor.[1] This dual activity has complicated efforts to delineate the precise physiological roles of the GHB receptor. This guide provides a detailed technical overview of 4-hydroxy-4-methylpentanoic acid (also known as UMB68), a tertiary alcohol analog of GHB.[2] Due to its unique structure, UMB68 is metabolically stable and exhibits high selectivity for the GHB receptor, with no activity at GABA receptors.[3] These properties make it an invaluable pharmacological tool for isolating and studying the function of the GHB receptor system in the absence of confounding GABAergic effects. We will cover the pharmacology, synthesis, metabolic rationale, and application of UMB68 as a selective research probe.

Introduction: The Challenge of GHB's Dual Pharmacology

GHB is a central nervous system depressant used therapeutically for narcolepsy and alcohol dependence, but it is also a drug of abuse.[1][4] Its effects are mediated by two distinct receptor systems:

-

The High-Affinity GHB Receptor (GHBR): An excitatory G protein-coupled receptor where endogenous GHB acts as a neurotransmitter or neuromodulator.[1][5]

-

The Low-Affinity GABAB Receptor: An inhibitory metabotropic receptor where GHB acts as a weak agonist. Most of the pronounced sedative, hypnotic, and intoxicating effects of exogenous GHB are attributed to its action at this receptor.[6][7]

This dualism presents a significant challenge for researchers. Dissecting which physiological and behavioral effects are mediated by the GHB receptor versus the GABAB receptor requires pharmacological tools that can selectively target one without activating the other. Furthermore, GHB can be metabolized from and to GABA, further complicating the interpretation of its effects.[4][6] To address this, this compound (UMB68) was developed as a specific GHB receptor ligand.[3]

Pharmacological Profile of UMB68: A Selective Ligand

The defining characteristic of UMB68 is its receptor selectivity. Extensive in vitro and in vivo studies have demonstrated that it is a potent ligand for the GHB receptor while being functionally inert at GABA receptors.

Receptor Binding Affinity

Binding assays using the selective GHB receptor antagonist [3H]NCS-382 have shown that UMB68 has a binding affinity for the GHB receptor that is comparable to GHB itself.[3] In contrast, it displays no significant affinity for either GABAA or GABAB receptors, even at high concentrations.[2][3]

| Compound | Target Receptor | Radioligand | IC50 (μM) |

| UMB68 | GHB Receptor | [3H]NCS-382 | 38 |

| GHB | GHB Receptor | [3H]NCS-382 | 25 |

| UMB68 | GABAA / GABAB Receptors | [3H]GABA | >100[2][3] |

Table 1: Comparative in vitro receptor binding affinities of UMB68 and GHB.

In Vivo Pharmacodynamics

The functional consequence of this selectivity is profound. In animal models, UMB68 does not produce the characteristic behavioral effects associated with GHB administration. In drug discrimination studies, rats trained to recognize GHB do not generalize this response to UMB68.[3] This provides strong evidence that the sedative, cataleptic, and other classic in vivo effects of GHB are not mediated by the GHB receptor, but rather by its action on the GABAB receptor system.[3]

Figure 1: Receptor selectivity of GHB vs. UMB68.

The Rationale of the Tertiary Alcohol Moiety: Metabolic Stability

The key structural feature differentiating UMB68 from GHB is the substitution of a primary alcohol with a tertiary alcohol. This is not a trivial modification; it is a deliberate design choice to block the primary metabolic pathway of GHB.

GHB is metabolized by GHB dehydrogenase to succinic semialdehyde (SSA), which then enters the Krebs cycle.[8] This process relies on the oxidation of GHB's primary alcohol. Tertiary alcohols, however, are resistant to oxidation because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached. This structural feature renders UMB68 metabolically inert to the enzymes that degrade GHB.[3]

This metabolic blockade is critical for two reasons:

-

Prevents Conversion to GABA: It ensures that the observed effects of UMB68 are not due to a downstream metabolite acting on GABA receptors.[3]

-

Prolongs Pharmacological Action: It likely results in a longer in vivo half-life compared to the very rapid metabolism and clearance of GHB, making it a more stable tool for experimental studies.[9]

Figure 2: Comparative metabolism of GHB and UMB68.

Synthesis and Characterization

The synthesis of this compound can be achieved through standard organic chemistry methodologies. While specific laboratory procedures may vary, a general and effective approach involves the reaction of a Grignard reagent with a gamma-lactone.

Experimental Protocol: Synthesis of UMB68

This protocol outlines a plausible synthetic route. All procedures should be conducted by trained personnel in a suitable laboratory environment.

-

Objective: To synthesize this compound from γ-valerolactone.

-

Reaction: Nucleophilic addition of methylmagnesium bromide to the ester carbonyl of γ-valerolactone, followed by acidic workup.

Step 1: Preparation of Grignard Reagent

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of methyl bromide in diethyl ether via the dropping funnel to the magnesium suspension. Maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey solution is the methylmagnesium bromide reagent.

Step 2: Reaction with γ-Valerolactone

-

Cool the Grignard reagent to 0°C in an ice bath.

-

Slowly add a solution of γ-valerolactone in anhydrous diethyl ether to the cooled Grignard reagent via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10°C. Note: Two equivalents of the Grignard reagent are required per equivalent of the lactone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Quenching and Acidification

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Acidify the aqueous mixture to a pH of ~2 with cold, dilute hydrochloric acid. This step protonates the alkoxide and carboxylate to yield the final product.

Step 4: Extraction and Purification

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Step 5: Characterization

-

Confirm the structure and purity of the final product using standard analytical techniques, such as 1H NMR, 13C NMR, and Mass Spectrometry.

Figure 3: General experimental workflow for UMB68 synthesis.

Conclusion and Future Directions

This compound (UMB68) stands as a critical tool in neuropharmacology. Its defining features—high affinity for the GHB receptor, lack of activity at GABA receptors, and inherent metabolic stability—make it the preferred ligand for investigating the isolated functions of the GHB receptor system.[2][3] By using UMB68, researchers can confidently attribute observed effects to the GHB receptor, thereby disentangling its role from the powerful, and often overriding, effects of GABAB receptor activation.

Future research utilizing UMB68 and other selective analogs will be essential for:

-

Mapping the specific neural circuits and downstream signaling pathways modulated by the GHB receptor.

-

Understanding the role of the endogenous GHB system in normal physiology and in pathological states.

-

Providing a structural template for the design of novel therapeutics that selectively target the GHB receptor for potential indications in neuropsychiatric and neurological disorders.

References

- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. A tertiary alcohol analog of gamma-hydroxybutyric acid as a specific gamma-hydroxybutyric acid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. GHB receptor - Wikipedia [en.wikipedia.org]

- 6. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

4-Hydroxy-4-methylpentanoic Acid (UMB68): A Technical Guide for the Discerning Researcher

Abstract

This in-depth technical guide provides a comprehensive overview of 4-Hydroxy-4-methylpentanoic acid (UMB68), a pivotal research chemical for investigating the nuanced pharmacology of the γ-hydroxybutyrate (GHB) receptor system. Moving beyond a simple cataloging of facts, this document elucidates the causal reasoning behind experimental design and methodological choices. It is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-tested insights to empower rigorous and reproducible scientific inquiry. We will delve into the unique molecular characteristics of UMB68, its synthesis, its precise mechanism of action, and detailed protocols for its application in both in vitro and in vivo research settings.

Introduction: The Imperative for a Selective GHB Receptor Ligand

The endogenous neurotransmitter γ-hydroxybutyrate (GHB) presents a complex pharmacological profile, acting as an agonist at both the high-affinity GHB receptor and, at higher concentrations, as a weak partial agonist at the GABA(B) receptor.[1][2][[“]] This dual activity has historically complicated efforts to deconvolute the specific physiological roles of the GHB receptor. The development of this compound (UMB68), a tertiary alcohol analog of GHB, marked a significant advancement in the field.[4][5] UMB68 exhibits selective binding to the GHB receptor with an affinity comparable to GHB itself, yet it crucially lacks significant affinity for GABA(A) or GABA(B) receptors.[4][5] This selectivity makes UMB68 an invaluable tool for isolating and studying the pharmacology of the GHB receptor in the absence of confounding GABAergic effects.[4][5]

This guide will provide the foundational knowledge and practical protocols necessary to effectively utilize UMB68 as a precise molecular probe in neuroscience research.

Molecular Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of UMB68 is fundamental to its effective application in research, from solution preparation to interpretation of experimental outcomes.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Synonyms | UMB68 | [5] |

| CAS Number | 23327-19-7 | [6] |

| Molecular Formula | C₆H₁₂O₃ | [6] |

| Molecular Weight | 132.16 g/mol | [6] |

| Structure | A tertiary alcohol analog of GHB | [4][5] |

Solubility and Storage: While specific solubility data for UMB68 is not extensively published, based on its structure as a hydroxy acid, it is expected to be soluble in water and polar organic solvents. For long-term storage, it is recommended to store UMB68 as a solid at -20°C. Stock solutions should be prepared fresh, but if necessary, can be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. As with other hydroxy acids, it is advisable to store UMB68 in a cool, dry place away from direct sunlight and incompatible materials such as strong bases and oxidizing agents.

Synthesis of this compound (UMB68)

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of UMB68.

Representative Laboratory Protocol

Disclaimer: This protocol is for illustrative purposes only and has not been validated. All chemical syntheses should be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions.

Step 1: Formation of the Enolate

-

To a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add ethyl acetoacetate dropwise at 0°C.

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium enolate.

Step 2: Aldol Condensation

-

Cool the enolate solution to 0°C.

-

Add acetone dropwise to the reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

Step 3: Hydrolysis and Decarboxylation

-

The reaction mixture is then subjected to acidic hydrolysis by the addition of aqueous hydrochloric acid.

-

The mixture is heated to reflux for several hours to facilitate both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.

-

After cooling, the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude this compound can be purified by techniques such as column chromatography or recrystallization to obtain the final product of high purity.

In Vitro Characterization: Receptor Binding and Selectivity

The cornerstone of UMB68's utility as a research tool is its selective affinity for the GHB receptor. This is typically characterized using radioligand binding assays.

Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Binding Assay for UMB68 at the GHB Receptor

This protocol is adapted from methodologies used for characterizing ligands at the GHB receptor.[7][8]

Materials:

-

Rat cortical membrane preparation (source of GHB receptors)

-

[³H]NCS-382 (radioligand)

-

UMB68 (test compound)

-

GHB (for determining non-specific binding)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of UMB68 in assay buffer.

-

Prepare a stock solution of GHB for determining non-specific binding (e.g., 1 mM).

-

Prepare a solution of [³H]NCS-382 in assay buffer at a concentration close to its Kd.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Rat cortical membrane preparation

-

UMB68 solution at various concentrations (for total binding, add assay buffer instead) or GHB solution (for non-specific binding).

-

[³H]NCS-382 solution.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.

-

-

Quantification:

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the UMB68 concentration.

-

Determine the IC₅₀ value (the concentration of UMB68 that inhibits 50% of the specific binding of [³H]NCS-382) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) for UMB68 using the Cheng-Prusoff equation.

-

Binding Affinity and Selectivity Profile

| Receptor | Ligand | IC₅₀ (µM) | Source |

| GHB Receptor | UMB68 | 38 | [7] |

| GHB Receptor | GHB | 25 | [7] |

| GABA(B) Receptor | UMB68 | >100 | [7] |

These data highlight that UMB68 possesses a binding affinity for the GHB receptor that is in the same order of magnitude as GHB itself, while demonstrating negligible affinity for the GABA(B) receptor. This pharmacological profile establishes UMB68 as a highly selective tool for probing GHB receptor function.

Mechanism of Action and Signaling Pathways

Activation of the GHB receptor by agonists like UMB68 is believed to initiate a cascade of downstream signaling events. While the complete signaling pathway is still under active investigation, current evidence suggests a departure from the canonical G-protein coupling of the GABA(B) receptor.

Postulated GHB Receptor Signaling

Activation of the GHB receptor has been linked to the modulation of several intracellular signaling molecules and ion channels.[9][10] In certain brain regions like the hippocampus and frontal cortex, GHB receptor stimulation appears to induce depolarization and lead to an increase in inositol phosphate turnover and an accumulation of cGMP.[10] Furthermore, GHB receptor activation can modulate dopamine release, typically causing an initial reduction followed by a later increase.[[“]]

Caption: Postulated signaling pathway of the GHB receptor.

In Vivo Applications and Pharmacological Effects

The true value of a research chemical like UMB68 is realized in its application to in vivo models, allowing for the investigation of the physiological and behavioral consequences of selective GHB receptor activation.

Behavioral Pharmacology

A key finding is that UMB68 does not produce the characteristic sedative and hypnotic effects observed with GHB, which are known to be mediated by the GABA(B) receptor.[9] Studies with other selective GHB receptor agonists have shown that they also fail to produce GHB-like sedative effects.[11] Instead, activation of the GHB receptor is associated with an increase in extracellular glutamate in the hippocampus.[11]

Locomotor Activity: While GHB generally causes a reduction in locomotor activity, selective GHB receptor agonists may have different effects.[9][12] The precise impact of UMB68 on spontaneous locomotor activity warrants further detailed investigation to fully characterize its in vivo profile.

Representative In Vivo Experimental Protocol: Assessment of Locomotor Activity

Animals: Adult male Sprague-Dawley rats. Housing: Standard laboratory conditions with a 12:12 hour light:dark cycle, with food and water available ad libitum. Drug Administration: UMB68 is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection. A vehicle control group should be included. Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams). Procedure:

-

Habituate the animals to the testing room for at least 60 minutes prior to the experiment.

-

Administer UMB68 or vehicle to the animals.

-

Immediately place the animals into the open-field arenas.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).

-

Analyze the data to compare the effects of different doses of UMB68 to the vehicle control.

Analytical Quantification in Biological Matrices

Accurate quantification of UMB68 in biological samples such as plasma is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard for such analyses due to its high sensitivity and specificity.

LC-MS/MS Quantification Workflow

Caption: General workflow for LC-MS/MS quantification.

Representative Protocol: LC-MS/MS Quantification of UMB68 in Plasma

This protocol is a representative method based on established procedures for the analysis of small molecules and short-chain fatty acids in biological matrices.[13][14]

Sample Preparation:

-

To a 100 µL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled analog of UMB68).

-

Precipitate proteins by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).

-

Vortex the samples and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent. (Optional: Derivatization with an agent like O-benzylhydroxylamine can be employed to improve chromatographic retention and ionization efficiency for short-chain hydroxy acids).[13]

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column suitable for the analysis of polar compounds.

-